2-[Methyl(2-nitrophenyl)amino]acetic acid
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Overview
Description
2-[Methyl(2-nitrophenyl)amino]acetic acid is an organic compound with the molecular formula C9H10N2O4 It is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(2-nitrophenyl)amino]acetic acid can be achieved through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate in good yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(2-nitrophenyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group, which can then participate in further reactions.
Reduction: The nitro group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is typically a nitro-substituted phenylacetic acid derivative.
Reduction: The major product is an amino-substituted phenylacetic acid derivative.
Substitution: The major products depend on the nucleophile used but generally result in substituted phenylacetic acid derivatives.
Scientific Research Applications
2-[Methyl(2-nitrophenyl)amino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[Methyl(2-nitrophenyl)amino]acetic acid involves its interaction with various molecular targets and pathways. The nitro group can be reduced to an amino group, which can then participate in further biochemical reactions. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites.
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenylacetic acid: This compound is similar in structure but lacks the methylamino group.
Phenylacetic acid: This compound lacks both the nitro and methylamino groups.
2-Amino-phenylacetic acid: This compound has an amino group instead of a nitro group.
Uniqueness
2-[Methyl(2-nitrophenyl)amino]acetic acid is unique due to the presence of both the nitro and methylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-(N-methyl-2-nitroanilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10(6-9(12)13)7-4-2-3-5-8(7)11(14)15/h2-5H,6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAUDDLPJMAILT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=CC=CC=C1[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602269 |
Source
|
Record name | N-Methyl-N-(2-nitrophenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31918-24-8 |
Source
|
Record name | N-Methyl-N-(2-nitrophenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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